AGIL; Shogun; Ro 17-3664

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

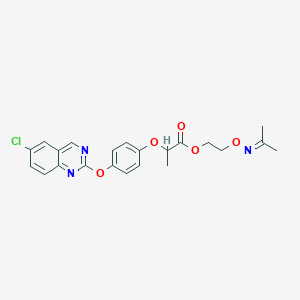

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is primarily used to control annual and perennial grass weeds in various crops such as sugar beets, soybeans, sunflowers, and vegetables . The compound is known for its effectiveness in targeting grass species without affecting broadleaf plants.

Méthodes De Préparation

Propaquizafop is synthesized through a series of chemical reactions involving the esterification of 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propionic acid with 2-isopropylideneaminooxyethanol . The reaction conditions typically involve the use of a base catalyst and an organic solvent. Industrial production methods often employ high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Propaquizafop undergoes several types of chemical reactions, including:

Hydrolysis: In the soil, propaquizafop degrades to its major metabolite, quizalofop, through hydrolysis of the ester bond.

Oxidation and Reduction: These reactions are less common but can occur under specific environmental conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoxaline moiety.

Common reagents used in these reactions include water for hydrolysis and various organic solvents for substitution reactions. The major products formed are quizalofop and other minor metabolites .

Applications De Recherche Scientifique

Propaquizafop has a wide range of applications in scientific research:

Agriculture: It is extensively used to study weed control mechanisms and the development of herbicide-resistant crops.

Environmental Science: Research focuses on its persistence and dissipation in soil and its impact on soil properties.

Toxicology: Studies investigate its effects on non-target organisms, including potential carcinogenic and genotoxic effects.

Mécanisme D'action

Propaquizafop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential lipids, leading to the death of the targeted grass weeds. The molecular target is the ACCase enzyme, and the pathway involved is the fatty acid biosynthesis pathway .

Comparaison Avec Des Composés Similaires

Propaquizafop is unique among herbicides due to its high selectivity for grass species and its minimal impact on broadleaf plants. Similar compounds include:

Quizalofop: Another ACCase inhibitor with a similar mode of action.

Cycloxydim: A herbicide with a broader range of grass weed control but less selectivity.

Clodinafop-propargyl: Also an ACCase inhibitor but with different application rates and efficacy.

Propaquizafop stands out for its effectiveness at lower application rates and its specific targeting of grass species, making it a valuable tool in integrated weed management programs.

Propriétés

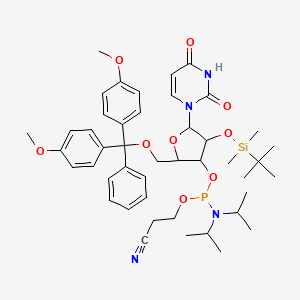

Formule moléculaire |

C22H22ClN3O5 |

|---|---|

Poids moléculaire |

443.9 g/mol |

Nom IUPAC |

2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinazolin-2-yl)oxyphenoxy]propanoate |

InChI |

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-21(27)15(3)30-18-5-7-19(8-6-18)31-22-24-13-16-12-17(23)4-9-20(16)25-22/h4-9,12-13,15H,10-11H2,1-3H3 |

Clé InChI |

QFPFELIAVNQMCW-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)

![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)

![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)

![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)

![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)

![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)